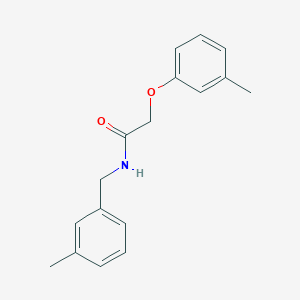![molecular formula C16H23N3O3S B4462934 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4462934.png)
1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine
説明
1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based molecule that has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to work through multiple pathways. In cancer research, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In diabetes research, it improves insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake. In neurodegenerative disorder research, it protects neurons from oxidative stress and apoptosis by activating the Nrf2-ARE pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects:
1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine has been found to have various biochemical and physiological effects. In cancer research, it inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In diabetes research, it improves insulin sensitivity and reduces blood glucose levels. In neurodegenerative disorder research, it protects neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One of the advantages of using 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine in lab experiments is its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It also improves insulin sensitivity and reduces blood glucose levels. However, one of the limitations is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the research of 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine. In cancer research, it can be studied for its potential use in combination therapy with other anti-cancer drugs. In diabetes research, it can be studied for its potential use in the prevention of diabetic complications. In neurodegenerative disorder research, it can be studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion:
1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine is a chemical compound that has shown promising results in scientific research. It has potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it is believed to work through multiple pathways. There are several future directions for the research of 1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine, and it is expected to play a significant role in the development of new drugs in the future.
科学的研究の応用
1-methyl-4-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine has shown promising results in scientific research. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorder research, it has been found to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
[3-(4-methylpiperazin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-17-9-11-19(12-10-17)23(21,22)15-6-4-5-14(13-15)16(20)18-7-2-3-8-18/h4-6,13H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZSTZHWTOQNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4462860.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4462867.png)
![2-(3-methoxypropyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4462873.png)
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(2-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B4462877.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B4462891.png)
![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide](/img/structure/B4462892.png)
![N-[2-(1-pyrrolidinyl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B4462895.png)
![5-fluoro-2-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4462904.png)

![4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4462918.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4462938.png)
![ethyl 4-({4-amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4462940.png)
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}valine](/img/structure/B4462945.png)
![6,8-dimethyl-4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4462959.png)